2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide
Overview
Description
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C17H20N2O2 It is known for its unique structure, which includes a phenoxy group attached to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide typically involves the reaction of 4-(1-Methyl-1-phenylethyl)phenol with chloroacetic acid to form 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce hydrazine-based compounds.
Scientific Research Applications
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The acetohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1-phenylethyl)phenol
- 2-(1,1-Dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol
Uniqueness
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPDTMZORKWRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403912 | |
Record name | 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70757-64-1 | |
Record name | 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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